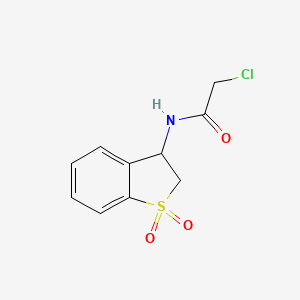
2-Chloro-N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetamide is an organic compound with the molecular formula C6H8ClNO3S It is characterized by the presence of a chloroacetamide group attached to a benzothiophene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetamide typically involves the reaction of 2-chloroacetyl chloride with 1,1-dioxo-2,3-dihydro-1-benzothiophene-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure controlled reaction kinetics and high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-Chloro-N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The benzothiophene ring can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol) in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include N-substituted acetamides and thioacetamides.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include alcohol derivatives of the original compound.
科学研究应用
2-Chloro-N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Chloro-N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiophene ring system is known to interact with various biological pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
N-(2,6-Dimethylphenyl)chloroacetamide: Similar in structure but with different substituents on the aromatic ring.
6-Chloro-1,1-dioxo-3-(prop-2-enylthio)methyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide: Contains a benzothiadiazine ring system with similar functional groups.
Uniqueness
2-Chloro-N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetamide is unique due to its specific combination of a chloroacetamide group and a benzothiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
生物活性
2-Chloro-N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C11H12ClNO3S
- Molecular Weight: 273.74 g/mol
- IUPAC Name: this compound
- CAS Number: 2411310-36-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest the following mechanisms:
- Inhibition of Enzymatic Activity:
- Neuroprotective Effects:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of compounds. The presence of the benzothiophene moiety appears to enhance the compound's interaction with target proteins. Variations in substituents on the benzothiophene ring have been shown to influence its inhibitory potency against specific enzymes.
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Enhances binding affinity |
| Nitro group | Modulates electronic properties, potentially increasing inhibitory activity |
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory potential of various derivatives of benzothiophene compounds, including this compound. Results indicated a significant reduction in inflammation markers in animal models compared to control groups treated with standard anti-inflammatory drugs .
Case Study 2: Neuroprotective Properties
Research conducted on neuronal cell lines demonstrated that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS). This suggests a protective effect against oxidative stress .
属性
IUPAC Name |
2-chloro-N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c11-5-10(13)12-8-6-16(14,15)9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQKDVRIYOAXSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2S1(=O)=O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














